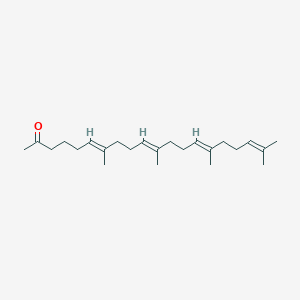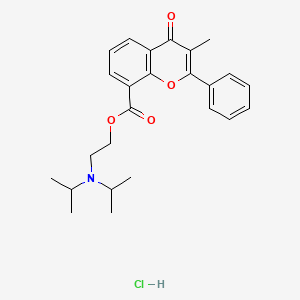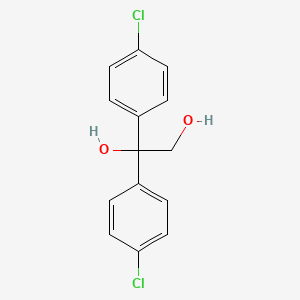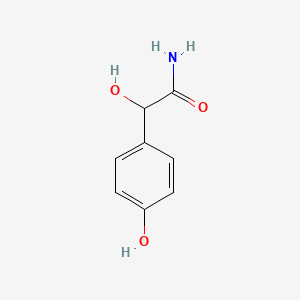
p-Hydroxymandelamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxymandelamide, also known as α,4-Dihydroxybenzeneacetamide, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals and has applications in neurology research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymandelamide typically involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form p-hydroxybenzaldoxime, which is then reduced to p-hydroxybenzylamine. This intermediate is subsequently reacted with mandelic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-Hydroxymandelamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
p-Hydroxymandelamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in neurotransmission and nociception.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of p-Hydroxymandelamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving adrenergic receptors. This modulation can influence pain perception, mood, and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Hydroxybenzaldehyde: A precursor in the synthesis of p-Hydroxymandelamide.
Mandelic Acid: Another precursor used in the synthesis.
Hydroxyatenolol: A metabolite of atenolol, which shares structural similarities with this compound
Uniqueness
This compound is unique due to its dual hydroxyl and amide functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12) |
Clé InChI |
RDOYFDDVYSKLBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


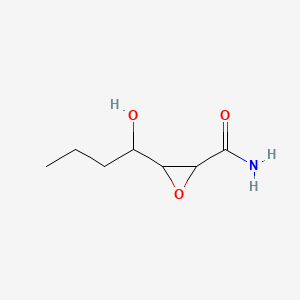
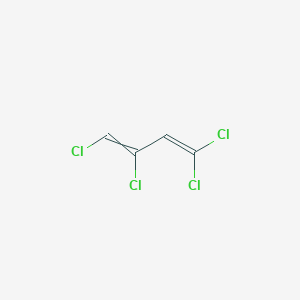
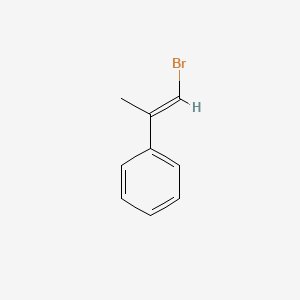
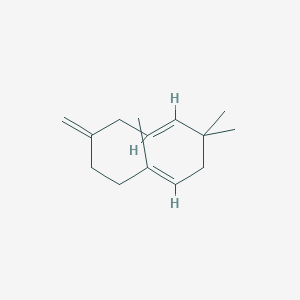
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
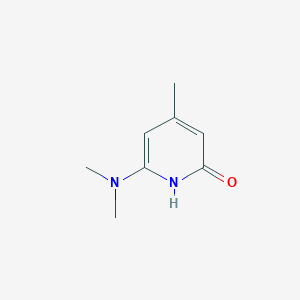
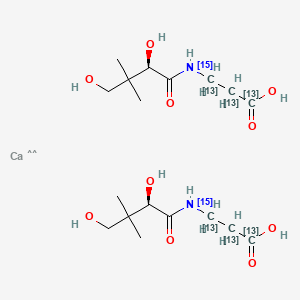
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)
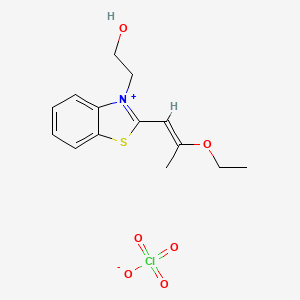
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
